molecular formula C17H29NO4 B11829053 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate

3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate

Cat. No.: B11829053
M. Wt: 311.4 g/mol
InChI Key: VKYQFAVQJALXKY-UHFFFAOYSA-N
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Description

3-Tert-butyl 9-methyl 3-azaspiro[55]undecane-3,9-dicarboxylate is a chemical compound with the molecular formula C17H29NO4 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with appropriate reagents under controlled conditions. For instance, under an argon atmosphere, wet palladium on carbon (Pd/C) can be added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl 9-methyl 3-azaspiro[55]undecane-3,9-dicarboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties

Biological Activity

3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C17H29NO4C_{17}H_{29}NO_{4} and a molecular weight of approximately 311.4 g/mol, features a tert-butyl group and two carboxylate functional groups, which contribute to its reactivity and biological interactions .

Structural Characteristics

The structural uniqueness of this compound positions it as a potential scaffold for drug design. Its spirocyclic nature allows for diverse interactions with biological targets, particularly in medicinal chemistry. The compound is characterized by the following structural features:

  • Tert-butyl group : Enhances lipophilicity and may influence receptor binding.
  • Carboxylate groups : Potentially involved in ionic interactions with biological macromolecules.

Preliminary studies suggest that this compound may interact with various biological systems through the following mechanisms:

  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, which may have therapeutic implications.

Interaction Studies

Interaction studies are essential for understanding the biological activity of this compound. The following table summarizes some related compounds and their structural similarities:

Compound NameStructureSimilarity
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylateC14H26N2O2High
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylateC15H28N2O2High
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylateC15H28N2O2Moderate
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateC15H30N2O3Moderate

Case Studies

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:

  • GABAAR Antagonists : Studies on diazaspiro compounds have shown their potential as competitive antagonists at GABA type A receptors (GABAARs), suggesting that similar mechanisms might be applicable to our compound .
  • Immunomodulatory Effects : Certain derivatives have been linked to immunomodulatory effects, influencing T cell responses and inflammation pathways . This could imply that this compound may also possess similar properties.

Research Findings

Recent investigations into the compound's pharmacological profile reveal promising avenues for future research:

  • Binding Affinity Studies : Initial binding affinity studies indicate that modifications in the structure can significantly alter the interaction with GABAARs, which could be explored further to enhance efficacy .
  • Cellular Studies : Ongoing cellular studies aim to elucidate the effects of this compound on various cell types, particularly focusing on its role in modulating immune responses and neuronal signaling .

Properties

IUPAC Name

3-O-tert-butyl 9-O-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(20)18-11-9-17(10-12-18)7-5-13(6-8-17)14(19)21-4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYQFAVQJALXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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